Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . Furthermore, they play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . It has been proven to be effectual drugs in present respective disease scenario .
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They prevent the corrosion of metals, thus extending the life of metal structures and components.
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .
Methyl 2-amino-4-phenylthiophene-3-carboxylate is an organic compound characterized by its thiophene ring structure, which is a five-membered aromatic ring containing sulfur. The compound has the molecular formula C₁₂H₁₁N₁O₂S and a molecular weight of approximately 233.29 g/mol. Its structure includes an amino group and a carboxylate ester, making it a versatile building block in organic synthesis and medicinal chemistry.
Research indicates that compounds related to methyl 2-amino-4-phenylthiophene-3-carboxylate exhibit biological activity, particularly as adenosine A1 receptor allosteric enhancers. Substitutions at the 4-position have been shown to significantly increase biological activity, suggesting potential therapeutic applications in pharmacology . The compound's derivatives have also been studied for their antimicrobial and anticancer properties.
Methyl 2-amino-4-phenylthiophene-3-carboxylate can be synthesized through various methods:
This compound has several applications in fields such as:
Interaction studies have highlighted the potential of methyl 2-amino-4-phenylthiophene-3-carboxylate as a modulator of receptor activity. These studies often focus on its binding affinity and efficacy at various biological targets, particularly within the central nervous system, where it may influence neurotransmission through adenosine receptors .
Several compounds share structural similarities with methyl 2-amino-4-phenylthiophene-3-carboxylate, including:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 2-amino-4-methylthiophene-3-carboxylate | Methyl group at the 4-position | Variation in substituent affects biological activity |
Methyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate | p-Tolyl substituent | Enhanced lipophilicity may influence pharmacokinetics |
Methyl 2-amino-5-phenyldihydrothiophene-3-carboxylate | Dihydrothiophene structure | Potentially different reactivity due to saturation |
These compounds illustrate how variations in substituents can lead to significant differences in chemical reactivity and biological activity, highlighting the uniqueness of methyl 2-amino-4-phenylthiophene-3-carboxylate within this class of compounds.
Irritant